molecular formula C23H29NO5 B1498147 Boc-4-(4-methoxy-2-ethylphenyl)-L-phenylalanine CAS No. 872142-88-6

Boc-4-(4-methoxy-2-ethylphenyl)-L-phenylalanine

Cat. No. B1498147
CAS RN: 872142-88-6
M. Wt: 399.5 g/mol
InChI Key: GVYVXRZCXKXMCA-FQEVSTJZSA-N
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Description

Boc-4-(4-methoxy-2-ethylphenyl)-L-phenylalanine, also known as Boc-Met-OEt-Phe-OH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug synthesis and research. This compound is a derivative of phenylalanine, an essential amino acid that plays a crucial role in the synthesis of proteins and neurotransmitters in the body.

Mechanism of Action

The mechanism of action of Boc-4-(4-methoxy-2-ethylphenyl)-L-phenylalaninePhe-OH is not fully understood, but it is believed to interact with specific receptors or enzymes in the body, leading to various physiological and biochemical effects.
Biochemical and Physiological Effects:
Boc-4-(4-methoxy-2-ethylphenyl)-L-phenylalaninePhe-OH has been shown to exhibit various biochemical and physiological effects, including the inhibition of enzymes such as angiotensin-converting enzyme (ACE) and dipeptidyl peptidase-4 (DPP-4), which are involved in the regulation of blood pressure and glucose metabolism, respectively. It has also been reported to have antioxidant and anti-inflammatory properties, which may be beneficial in the prevention and treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of Boc-4-(4-methoxy-2-ethylphenyl)-L-phenylalaninePhe-OH is its high purity and stability, which makes it an ideal building block for the synthesis of biologically active compounds. However, its high cost and limited availability may be a limitation for some research applications.

Future Directions

There are several future directions for the research and development of Boc-4-(4-methoxy-2-ethylphenyl)-L-phenylalaninePhe-OH and its derivatives. These include the synthesis of novel peptidomimetics with improved pharmacological properties, the investigation of its potential applications in the treatment of various diseases, and the development of new synthetic methods for its preparation. Additionally, further studies are needed to elucidate its mechanism of action and to explore its potential as a therapeutic agent.

Scientific Research Applications

Boc-4-(4-methoxy-2-ethylphenyl)-L-phenylalaninePhe-OH has been widely used as a building block in the synthesis of various biologically active compounds, including peptides and peptidomimetics. It has also been employed in the development of novel drugs for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.

properties

IUPAC Name

(2S)-3-[4-(2-ethyl-4-methoxyphenyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO5/c1-6-16-14-18(28-5)11-12-19(16)17-9-7-15(8-10-17)13-20(21(25)26)24-22(27)29-23(2,3)4/h7-12,14,20H,6,13H2,1-5H3,(H,24,27)(H,25,26)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVYVXRZCXKXMCA-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)OC)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C=CC(=C1)OC)C2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-4-(4-methoxy-2-ethylphenyl)-L-phenylalanine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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